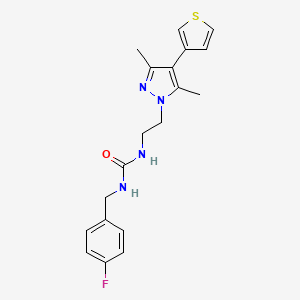
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C19H21FN4OS and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural components, including a pyrazole moiety and a thiophene ring. These features suggest potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and potential mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C19H20FN3O2S, with a molecular weight of approximately 373.45 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazines with appropriate carbonyl compounds.
- Thiophene Substitution : Introducing the thiophene ring can be accomplished via electrophilic substitution reactions.
- Urea Formation : The final step often involves coupling the synthesized pyrazole and thiophene derivatives with isocyanates or amines to form the urea linkage.
Anticancer Properties
Research indicates that compounds containing pyrazole and thiophene rings exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action is hypothesized to involve:
- Inhibition of Cell Cycle Progression : Targeting specific cyclins or cyclin-dependent kinases.
- Induction of Apoptosis : Triggering programmed cell death pathways through activation of caspases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The findings indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Study 2: Antimicrobial Activity
An investigation into the antimicrobial properties revealed that at a concentration of 100 µg/mL, the compound exhibited a zone of inhibition greater than 15 mm against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:
- Enzymatic Inhibition : Potentially inhibiting kinases involved in cancer cell signaling.
- Receptor Modulation : Influencing receptor activity related to inflammation and immune responses.
特性
IUPAC Name |
1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4OS/c1-13-18(16-7-10-26-12-16)14(2)24(23-13)9-8-21-19(25)22-11-15-3-5-17(20)6-4-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWSTMCZBDVOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














